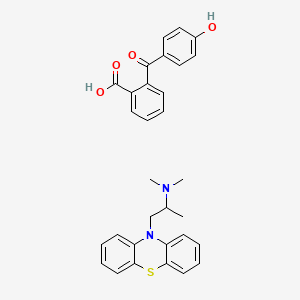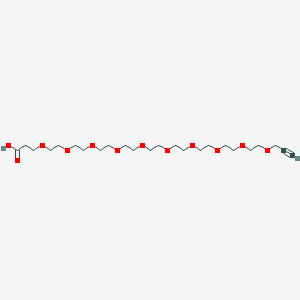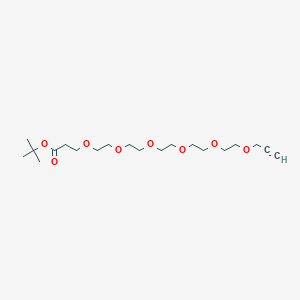
Propargyl-PEG6-t-butyl ester
Vue d'ensemble
Description
Propargyl-PEG6-t-butyl ester: is a polyethylene glycol derivative that contains a propargyl group and a t-butyl protected carboxyl group. This compound is widely used in various chemical and biological applications due to its unique properties. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage . The t-butyl ester group can be easily converted to a carboxyl group under acidic conditions .
Applications De Recherche Scientifique
Chemistry: : Propargyl-PEG6-t-butyl ester is used as a crosslinker in the synthesis of various polymers and hydrogels.
Biology: : In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. The PEGylation improves the solubility and stability of these biomolecules, while the propargyl group allows for site-specific conjugation .
Medicine: : This compound is used in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents. The PEGylation reduces immunogenicity and prolongs the circulation time of drugs .
Industry: : this compound is used in the production of coatings, adhesives, and sealants. The PEGylation imparts hydrophilicity and flexibility to these materials, while the propargyl group allows for further functionalization .
Analyse Biochimique
Biochemical Properties
The propargyl group in Propargyl-PEG6-t-butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This interaction allows this compound to be used in a variety of biochemical reactions.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its ability to form stable triazole linkages with azide-bearing compounds or biomolecules . This allows it to interact with a variety of biomolecules, potentially influencing enzyme activity and gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG6-t-butyl ester typically involves the following steps:
PEGylation: The initial step involves the attachment of polyethylene glycol (PEG) to a propargyl group. This is achieved through a reaction between a PEG derivative and propargyl bromide in the presence of a base such as potassium carbonate.
Protection: The carboxyl group of the PEG derivative is protected using t-butyl chloroformate to form the t-butyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Click Chemistry: The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.
Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic conditions to yield a carboxyl group.
Common Reagents and Conditions:
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction.
Hydrolysis: Hydrochloric acid or trifluoroacetic acid is used to hydrolyze the t-butyl ester group under mild acidic conditions.
Major Products:
Mécanisme D'action
The mechanism of action of Propargyl-PEG6-t-butyl ester involves the formation of stable triazole linkages through Click Chemistry. The propargyl group reacts with azide-bearing compounds in the presence of a copper catalyst to form a triazole ring. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and polymers . The t-butyl ester group can be hydrolyzed under acidic conditions to yield a carboxyl group, which can further participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Propargyl-PEG4-t-butyl ester: Similar to Propargyl-PEG6-t-butyl ester but with a shorter PEG chain.
Propargyl-PEG8-t-butyl ester: Similar to this compound but with a longer PEG chain.
Propargyl-PEG6-methyl ester: Similar to this compound but with a methyl ester group instead of a t-butyl ester group.
Uniqueness: this compound is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. The t-butyl ester group offers better protection and stability compared to the methyl ester group, making it more suitable for various applications .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O8/c1-5-7-22-9-11-24-13-15-26-17-18-27-16-14-25-12-10-23-8-6-19(21)28-20(2,3)4/h1H,6-18H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWQLRBFWIUOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


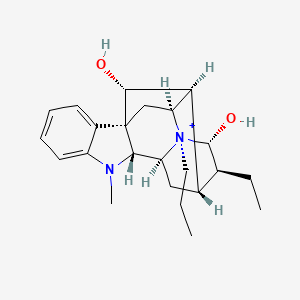
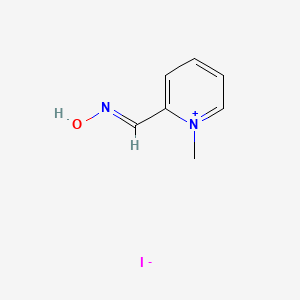
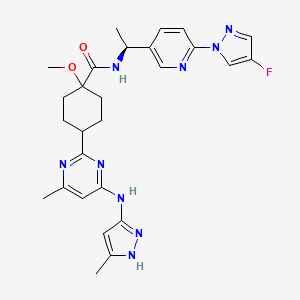

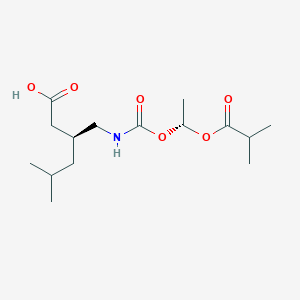
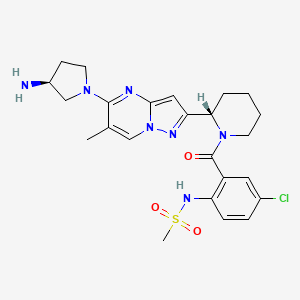
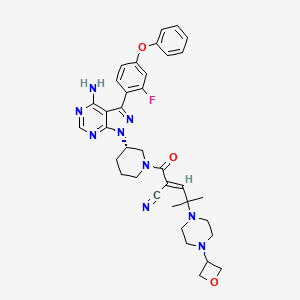
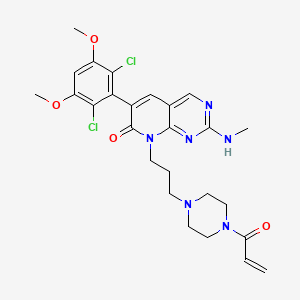
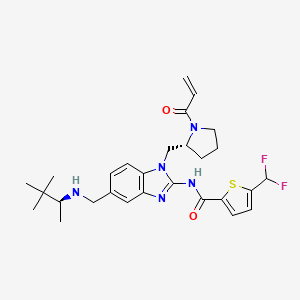
![(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B610205.png)
